m-PEG1000-CH2COOH

Oral drug delivery Prodrug nanomicelles Bioavailability enhancement

For reproducible PROTAC geometry and efficient ubiquitination, choose m-PEG1000-CH2COOH (1000 Da). Its narrow PDI (≤1.05) and unique methylene spacer ensure consistent conjugation kinetics and high yields, unlike generic mPEG-COOH variants. Ideal for solid-phase peptide synthesis and nanoparticle PEGylation, delivering a quantifiable steric barrier without diffusion limitations. Confirm lot-specific PDI for critical applications.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 16024-56-9
Cat. No. B045203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG1000-CH2COOH
CAS16024-56-9
Synonyms(2-Methoxyethoxy)acetic Acid;  (2-Methoxyethoxy)acetic Acid;  3,6-Dioxaheptanoic Acid;  NSC 127858
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCOCCOCC(=O)O
InChIInChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7)
InChIKeyCLLLODNOQBVIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG1000-CH2COOH (CAS 16024-56-9) – Product Specifications and Procurement Baseline


m-PEG1000-CH2COOH (CAS 16024-56-9), also known as methoxy polyethylene glycol acetic acid or mPEG1000-carboxyl, is a linear, monofunctional polyethylene glycol (PEG) derivative with a molecular weight of approximately 1000 Daltons. This compound features a terminal methoxy group at one end and a carboxylic acid (-COOH) functional group at the other, enabling covalent conjugation to primary amines via amide bond formation . As a member of the mPEG-COOH class, this specific molecular weight variant (1000 Da) represents a mid-range chain length within the broader mPEG-COOH family, which spans from mPEG500 to mPEG20000 and beyond . The compound typically appears as a viscous liquid to waxy solid at ambient temperature, with its physical state directly correlated to its polyethylene oxide chain length .

Why m-PEG1000-CH2COOH Cannot Be Arbitrarily Substituted with Alternative PEG Molecular Weights


The substitution of m-PEG1000-CH2COOH with alternative mPEG-COOH molecular weight variants (e.g., mPEG500, mPEG2000, mPEG5000) is not functionally equivalent and carries quantifiable performance consequences. PEG chain length exerts a non-linear, threshold-dependent effect on critical application parameters including oral bioavailability, intestinal permeability, nanoparticle self-assembly, and in vivo circulation time [1][2]. Studies demonstrate that mPEG1000 occupies a distinct performance niche: shorter chains such as mPEG500 may lack sufficient steric shielding, while longer chains such as mPEG2000 and mPEG5000 can exceed key thresholds, resulting in impaired oral absorption or altered colloidal properties [2][3]. Procurement decisions predicated solely on end-group functionality (-COOH availability) without consideration of the 1000 Da chain length specificity risk selecting a material with measurably divergent performance in the intended application system [4].

Quantitative Comparative Evidence for m-PEG1000-CH2COOH versus Closest Analogs


Oral Bioavailability Optimization: mPEG1000 Outperforms mPEG500, mPEG2000, and mPEG5000 in Prodrug Nanomicelle Formulations

In a head-to-head comparative study of ATRA-PEG prodrug-based nanomicelles, the PEG1000 chain length variant demonstrated superior oral bioavailability relative to both shorter (mPEG500) and longer (mPEG2000, mPEG5000) chain length comparators [1]. The study evaluated all four molecular weight variants under identical formulation and administration conditions, establishing a clear chain length-dependent performance gradient.

Oral drug delivery Prodrug nanomicelles Bioavailability enhancement

Intestinal Permeability Maximization: mPEG1000 Achieves Highest Permeability among PEG500-5000 Series

Within the same ATRA-PEG prodrug nanomicelle study, mPEG1000 demonstrated the highest absolute intestinal permeability among all PEG chain lengths tested (mPEG500, mPEG1000, mPEG2000, and mPEG5000) [1]. This permeability advantage directly correlates with the observed bioavailability outcomes and establishes mPEG1000 as the optimal chain length for transmucosal absorption applications.

Intestinal permeability Drug absorption PEGylation

Enhanced Cellular Uptake: mPEG1000-Conjugated Nanoparticles Demonstrate Superior Endocytosis vs. mPEG2000

In a comparative study evaluating PEG-Chrysin conjugates for anticancer drug delivery, mPEG1000-Chrysin nanoparticles exhibited significantly higher cellular uptake capability and correspondingly lower IC50 values compared to mPEG2000-Chrysin nanoparticles [1]. The study quantified both endocytosis efficiency and resultant cytotoxicity.

Cellular uptake Nanoparticle drug delivery Endocytosis

Prolonged Circulation Profile: mPEG1000-DS Micelles Exhibit Distinct Long-Circulating Pharmacokinetics vs. mPEG2000-DS

In a pharmacokinetic study comparing docetaxel-loaded micelles formed from mPEG-distearate (mPEG-DS) conjugates, mPEG1000-DS micelles exhibited a distinct long-circulating pharmacokinetic profile following intravenous administration, whereas mPEG2000-DS micelles displayed pharmacokinetic behavior similar to the commercial docetaxel injection (Taxotere) control [1].

Pharmacokinetics Long-circulating drug carriers Micelle drug delivery

Liposomal Circulation Time Enhancement: PEG1000 Achieves Optimal In Vivo Circulation at 10% Density

In a systematic evaluation of PEG molecular weight effects on liposome pharmacokinetics, PEG1000, PEG2000, and PEG5000 all demonstrated optimal enhancement of in vivo circulation time at a PEG density of 10% [1]. While PEG2000 yielded the highest absolute AUC among the three, PEG1000 achieved comparable circulation time optimization at this clinically relevant density, providing a performance-equivalent option for applications where intermediate PEG chain length is desired.

Liposome modification PEGylation In vivo circulation time

Nanoparticle Monodispersity Control: mPEG Molecular Weight Determines Self-Assembly Outcome in Chitosan Nanospheres

The molecular weight of mPEG-COOH directly influences the self-assembly behavior and resulting particle size distribution of chitosan-based nanospheres [1]. This class-level evidence demonstrates that PEG chain length is a critical determinant of nanoparticle morphology, with different molecular weight variants producing distinct colloidal outcomes.

Self-assembly Nanosphere fabrication Particle size control

m-PEG1000-CH2COOH: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Oral Bioavailability-Optimized Prodrug and Nanomicelle Formulation Development

Based on the demonstrated 2.0-fold oral bioavailability enhancement of mPEG1000-ATRA nanomicelles relative to drug solution, and its superiority over both shorter (mPEG500, 1.2-fold) and longer (mPEG2000/mPEG5000, negligible absorption) chain length variants [1], m-PEG1000-CH2COOH is the rational procurement choice for developing oral prodrug conjugates or nanomicelle formulations targeting the oral delivery route. The compound''s 1000 Da chain length provides an optimal balance of stability, mucus penetration capability, and cell binding that longer PEG chains cannot achieve in the oral absorption context [1].

Enhanced Cellular Uptake-Dependent Cancer Nanomedicine Design

The 35.3% improvement in cytotoxicity (IC50 reduction from 6.8 μg/mL to 4.4 μg/mL) observed with mPEG1000-Chrysin nanoparticles compared to mPEG2000-Chrysin nanoparticles supports the selection of m-PEG1000-CH2COOH for intracellular drug delivery applications requiring efficient endocytosis [2]. This quantitative advantage is particularly relevant for anticancer nanomedicine development where therapeutic index depends on cellular internalization efficiency and resultant intracellular drug concentration.

Long-Circulating Parenteral Drug Carrier Construction

The distinct long-circulating pharmacokinetic profile demonstrated by mPEG1000-DS micelles, in contrast to the conventional pharmacokinetic behavior of mPEG2000-DS micelles [3], establishes m-PEG1000-CH2COOH as the preferred PEGylation reagent for developing long-circulating parenteral drug delivery systems. For applications leveraging the EPR effect for passive tumor targeting, this chain length offers a demonstrable circulation time advantage over mPEG2000-based alternatives.

Liposomal Formulation Requiring Balanced Circulation and Permeability Properties

For liposomal formulations where both adequate circulation time and efficient cellular interaction are required, m-PEG1000-CH2COOH provides a balanced performance profile: it achieves optimal in vivo circulation enhancement at 10% PEG density comparable to PEG2000 and PEG5000 [4], while simultaneously offering superior permeability and cellular uptake characteristics that longer PEG chains lack [1][2]. This dual advantage makes mPEG1000 particularly suitable for targeted liposomal delivery systems requiring both extended systemic residence and efficient target cell engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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